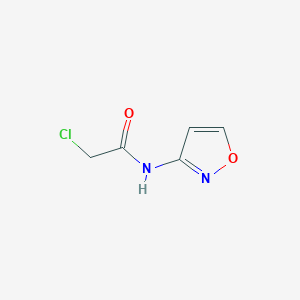

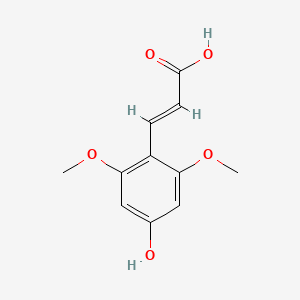

![molecular formula C19H26N2O3S B2408399 N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899994-33-3](/img/structure/B2408399.png)

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as CAY10505, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the family of benzamides and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis Applications

Cyclization Processes : N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide and related compounds have applications in cyclization processes. For example, employing certain ligands, copper-catalyzed intramolecular cyclization of various substituted thioureas was successfully carried out under mild conditions, producing a variety of N-benzothiazol-2-yl-amides in good to excellent yields (Wang et al., 2008).

Catalytic Applications : This chemical has been used in reactions catalyzed by different elements. For instance, benzamide reacted with a catalytic mixture of platinum and PPh3, resulting in the production of N-ethylbenzamide. This showcases its role in platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides (Wang and Widenhoefer, 2004).

Chemical Reaction Applications

Accelerating Chemical Reactions : The compound has been observed to play a role in accelerating chemical reactions. For example, in the Baylis-Hillman reaction between cyclohexenone and benzaldehyde, significant acceleration was observed when conducted in water, highlighting the role of such compounds in enhancing reaction rates (Aggarwal et al., 2002).

Synthesis of Novel Compounds : It has been used in the synthesis of new classes of compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas (Sañudo et al., 2006).

Biological Research Applications

- Anticancer and Antimicrobial Activities : Benzothiazole derivatives, including compounds related to N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide, have been synthesized and evaluated for cytotoxic and antimicrobial activities. Certain derivatives demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial growth (Nam et al., 2010).

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c22-19(20-13-12-16-6-2-1-3-7-16)17-8-10-18(11-9-17)21-14-4-5-15-25(21,23)24/h6,8-11H,1-5,7,12-15H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWJRLKPVZFDKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)

![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2408329.png)

![6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B2408332.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)